1,3-Bis(3,4-dicyanophenoxy)benzene
Overview
Description
1,3-Bis(3,4-dicyanophenoxy)benzene is a compound that is structurally related to various bisphenoxy and bisphenol derivatives that have been synthesized for applications in materials science, such as photoluminescent materials, anion transport mediators, DNA binding studies, and the preparation of polymeric materials. While the specific compound 1,3-bis(3,4-dicyanophenoxy)benzene is not directly mentioned in the provided papers, the related compounds and their synthesis methods, properties, and applications can provide insights into the potential characteristics and uses of 1,3-bis(3,4-dicyanophenoxy)benzene.
Synthesis Analysis
The synthesis of related compounds often involves the Knoevenagel reaction or Friedel-Crafts reaction, as seen in the synthesis of photoluminescent 1,4-bis-(α-cyano-4-methoxystyryl)benzenes and the preparation of bis(3,4-dichlorobenzoyl)benzene . The Knoevenagel reaction is a method for forming carbon-carbon double bonds, while the Friedel-Crafts reaction is a powerful tool for forming carbon-carbon single bonds, particularly in the synthesis of aromatic compounds. These methods could potentially be adapted for the synthesis of 1,3-bis(3,4-dicyanophenoxy)benzene.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized by various techniques, including elemental and spectral studies, and single crystal analysis . For instance, the structure of 1,4-bis((4-aminophenoxy)methyl)benzene was determined to be monoclinic with specific unit cell parameters . These techniques could be employed to determine the molecular structure of 1,3-bis(3,4-dicyanophenoxy)benzene, which would be crucial for understanding its reactivity and properties.
Chemical Reactions Analysis
The chemical reactivity of bisphenoxy and bisphenol derivatives is influenced by the presence of functional groups and the overall molecular structure. For example, the presence of electron-withdrawing substituents such as trifluoromethyl and nitro groups can significantly increase anionophoric activity . The dicyanophenoxy groups in 1,3-bis(3,4-dicyanophenoxy)benzene would likely have a similar electron-withdrawing effect, potentially influencing its reactivity in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bisphenoxy and bisphenol derivatives are diverse and can be tailored for specific applications. Photoluminescent properties are of particular interest, as demonstrated by the highly photoluminescent phenylene vinylene oligomers . The anion transport properties of 1,3-bis(benzimidazol-2-yl)benzene derivatives and the DNA binding capabilities of nitro and amino derivatives of bisphenoxybenzene are also notable. These properties suggest that 1,3-bis(3,4-dicyanophenoxy)benzene could have interesting electronic properties due to its cyano groups, which could be explored for potential applications in electronic materials or as a ligand in coordination chemistry.
Scientific Research Applications
1. Application in Heat-Resistant Carbon Fiber Reinforced Plastics
- Summary of the Application: This compound is used in the creation of new phthalonitrile resins that provide processing properties at the level of epoxy resins and composites obtained from them . The resins are used to create heat-resistant carbon fiber reinforced plastics .
- Methods of Application: The resin composition is improved by introducing comonomers into it, which reduces the melt viscosity to less than 100 MPa s at a temperature of 120°C . This allows for the creation of carbon fibers using modern injection techniques .
- Results or Outcomes: The curing programs of the composite are selected to attain the maximum compressive strength (852 MPa) . Carbon fiber reinforced plastics postcured at 375°C retain up to 90% of their mechanical properties at 400°C .
2. Application in High-Performance Liquid Chromatography (HPLC)
- Summary of the Application: HPLC is a method for quantitative chemical analysis, which also verifies the quality of raw materials . “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the synthesis of reaction mixtures .
- Methods of Application: The objective of this study was to develop an HPLC technique for determining the composition of the reaction mixture in the synthesis of “1,3-Bis(3,4-dicyanophenoxy)benzene” (DPB) .
- Results or Outcomes: The results of this study were not specified in the source .
3. Application in the Production of Plastics, Adhesives, and Coatings
- Summary of the Application: “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the production of plastics, adhesives, and coatings . It improves these materials’ thermal stability and flame resistance .
- Methods of Application: The specific methods of application were not specified in the source .
- Results or Outcomes: The results of this application were not specified in the source .
4. Application in the Synthesis of High-Temperature Phthalonitrile Polymers
- Summary of the Application: “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the synthesis of high-temperature phthalonitrile polymers . These polymers have high storage modulus and high glass-transition temperatures .
- Methods of Application: The specific methods of application were not specified in the source .
- Results or Outcomes: The polymers show outstanding processability, thermal stability, and mechanical properties .
5. Application in the Production of Antioxidants, Ultraviolet Absorbers, and Flame Retardants
- Summary of the Application: “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the production of antioxidants, ultraviolet absorbers, and flame retardants . These compounds are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
- Methods of Application: The specific methods of application were not specified in the source .
- Results or Outcomes: The results of this application were not specified in the source .
6. Application in the Synthesis of High-Temperature Phthalonitrile Polymers
- Summary of the Application: “1,3-Bis(3,4-dicyanophenoxy)benzene” is used in the synthesis of high-temperature phthalonitrile polymers . These polymers have high storage modulus and high glass-transition temperatures .
- Methods of Application: The specific methods of application were not specified in the source .
- Results or Outcomes: The polymers show outstanding processability, thermal stability, and mechanical properties .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[3-(3,4-dicyanophenoxy)phenoxy]benzene-1,2-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10N4O2/c23-11-15-4-6-21(8-17(15)13-25)27-19-2-1-3-20(10-19)28-22-7-5-16(12-24)18(9-22)14-26/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSIIVKRGBWPLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C#N)C#N)OC3=CC(=C(C=C3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359722 | |
Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3,4-dicyanophenoxy)benzene | |
CAS RN |
72452-47-2 | |
Record name | 1,3-BIS(3,4-DICYANOPHENOXY)BENZENE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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